Cas no 1354009-72-5 (2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol)

2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is a chiral piperidine derivative featuring a benzyl-cyclopropylamino substituent at the 3-position and an ethanol moiety at the 1-position. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer selectivity in biological interactions. The cyclopropyl and benzyl groups enhance steric and electronic modulation, potentially improving binding affinity to target receptors. The ethanol tail offers additional flexibility for derivatization or solubility optimization. Its stereospecific (S)-configuration ensures precise chiral recognition, making it valuable for enantioselective synthesis or as a scaffold for pharmacologically active molecules. Suitable for research in drug discovery and development.
2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol structure
1354009-72-5 structure
商品名:2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
CAS番号:1354009-72-5
MF:C17H26N2O
メガワット:274.401144504547
CID:2161399

2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol 化学的及び物理的性質

名前と識別子

    • 2-[(S)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
    • (S)-2-(3-(Benzyl(cyclopropyl)amino)piperidin-1-yl)ethanol
    • AM96272
    • 2-[(S)-3-(Benzylcyclopropylamino)piperidin-1-yl]ethanol
    • 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
    • インチ: 1S/C17H26N2O/c20-12-11-18-10-4-7-17(14-18)19(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2/t17-/m0/s1
    • InChIKey: JXRXSROUZBNDSX-KRWDZBQOSA-N
    • ほほえんだ: OCCN1CCC[C@@H](C1)N(CC1C=CC=CC=1)C1CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 287
  • トポロジー分子極性表面積: 26.7

2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
084128-500mg
2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
1354009-72-5
500mg
£694.00 2022-03-01

2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol 関連文献

2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanolに関する追加情報

Introduction to 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol (CAS No. 1354009-72-5)

2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 1354009-72-5, represents a fusion of advanced synthetic methodologies and pharmacological innovation. Its molecular architecture, featuring a piperidine ring substituted with a benzyl-cyclopropyl-amino group and an ethanol moiety, positions it as a promising candidate for further exploration in drug discovery and development.

The significance of 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol lies in its potential applications across multiple domains of medicinal chemistry. The presence of the (S)-configuration in the molecule suggests a high degree of stereochemical specificity, which is often critical for the efficacy and selectivity of pharmacological agents. This stereochemical purity is achieved through advanced chiral synthesis techniques, which are at the forefront of modern chemical research.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. The benzyl-cyclopropyl-amino substituent in 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol has been identified as a key pharmacophore, contributing to its interaction with biological targets. Studies have shown that this moiety can modulate enzyme activity and receptor binding, making it a valuable scaffold for designing novel therapeutic agents.

In the context of drug development, the ethanol group at the terminal position of the molecule introduces hydrophilicity, which can enhance solubility and bioavailability—critical factors for the formulation of effective pharmaceuticals. The combination of these structural features makes 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol a versatile building block for medicinal chemists.

Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SAR) in optimizing drug candidates. The (S)-3-(Benzyl-cyclopropyl-amino) part of the molecule has been extensively studied for its role in modulating biological pathways associated with neurological disorders. Preliminary in vitro studies suggest that this compound exhibits potential as an allosteric modulator, interacting with targets involved in neurotransmitter release and signal transduction.

The synthesis of 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol involves multi-step organic reactions, including stereoselective transformations that are facilitated by specialized catalysts and ligands. The use of transition metal complexes has been particularly effective in achieving high enantiomeric purity, which is essential for pharmaceutical applications. These synthetic strategies align with the broader trend toward sustainable and efficient chemical manufacturing processes.

From a computational biology perspective, virtual screening methods have been employed to identify potential binding pockets on biological targets relevant to therapeutic intervention. The three-dimensional structure of 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol, derived from X-ray crystallography or NMR spectroscopy, serves as a foundation for molecular docking simulations. These simulations help predict how the compound might interact with proteins or enzymes, providing insights into its mechanism of action.

The pharmaceutical industry is increasingly leveraging biocatalysis and green chemistry principles to enhance the synthesis of complex molecules like 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol. Enzyme-mediated reactions offer higher selectivity and milder reaction conditions compared to traditional chemical methods, reducing waste and energy consumption. Such innovations are pivotal in meeting regulatory requirements for environmentally sustainable drug production.

Future directions in the study of 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol may include exploring its role as a prodrug or precursor for more complex therapeutic agents. The flexibility provided by its molecular framework allows for further derivatization, enabling researchers to fine-tune its pharmacological properties. This adaptability is particularly valuable in addressing unmet medical needs where existing treatments are limited or ineffective.

The integration of artificial intelligence (AI) into drug discovery workflows has accelerated the identification of novel compounds like 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol. Machine learning algorithms can analyze vast datasets to predict promising candidates based on structural features alone. This high-throughput approach complements traditional experimental methods, expediting the development pipeline from hit identification to lead optimization.

In conclusion, 2-[(S)-3-(BenzYL-CYCLOPROPYL-Amino)-PIPERIDIN-I-YL]-ETHANOL (CAS No. 1354009-72) represents a significant advancement in pharmaceutical chemistry due to its intricate molecular design and potential therapeutic applications. Its synthesis reflects cutting-edge methodologies, while its biological profile suggests utility in addressing complex diseases. As research progresses, this compound will likely play an important role in shaping future therapeutic strategies across various medical disciplines.

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